molecular formula C21H25N3O2 B5655166 N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5655166
M. Wt: 351.4 g/mol
InChI Key: MEIPMCXBAYVLFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-heterocyclic compounds often involves reactions that can lead to unexpected products due to the complexity of the involved reactants. For example, the reaction of N-(5,6-dihydro[1]benzoxepino[5,4-d]pyrimidin-4-yl)amidines or its amide oxime derivatives with hydroxylamine hydrochloride can result in abnormal cyclization products. This is due to a ring cleavage of the pyrimidine component accompanied by a ring closure of [1,2,4]oxadiazole (Sasaki, Zhang, Okuda, & Hirota, 2001).

Molecular Structure Analysis

The detailed molecular structure analysis of such compounds typically requires advanced techniques such as X-ray crystallography. These analyses reveal the conformations and stereochemistry crucial for understanding the compound's reactivity and interactions. For instance, the crystal structure analysis of amino-substituted benzo[b]pyrimido[5,4-f]azepines provided insights into their molecular and supramolecular structures, demonstrating the importance of stereochemistry in the successive cycloaddition reactions (Quintero et al., 2018).

properties

IUPAC Name

N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14-17-6-4-7-18(17)24-20(23-14)9-11-22-21(25)16-10-12-26-19-8-3-2-5-15(19)13-16/h2-3,5,8,16H,4,6-7,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIPMCXBAYVLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)CCNC(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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